S3I-1757

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Compuesto 21 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo en estudios de mecanismos de reacción y metodologías sintéticas.

Biología: Sirve como una herramienta para investigar el papel del receptor de angiotensina tipo 2 en varios procesos biológicos, incluida la señalización celular y la expresión génica.

Medicina: El Compuesto 21 ha mostrado potencial como agente terapéutico para afecciones como el accidente cerebrovascular, la lesión cerebral traumática y la inflamación, debido a sus propiedades neuroprotectoras y antiinflamatorias

Métodos De Preparación

La síntesis del Compuesto 21 implica varios pasos, comenzando con la selección de materiales de partida y reactivos apropiados. La ruta sintética típicamente incluye la formación de intermediarios clave a través de una serie de reacciones químicas, como las reacciones de condensación y ciclización. Las condiciones de reacción, incluida la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

En la producción industrial, la síntesis del Compuesto 21 se amplía utilizando condiciones de reacción optimizadas y técnicas avanzadas como la química de flujo continuo. Esto permite la producción eficiente y rentable del compuesto a gran escala, satisfaciendo las demandas de la investigación y las posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

El Compuesto 21 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del Compuesto 21 puede resultar en la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Mecanismo De Acción

El mecanismo de acción del Compuesto 21 implica su unión al receptor de angiotensina tipo 2, que es un receptor acoplado a proteína G. Tras la unión, el Compuesto 21 activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. Estos eventos incluyen la activación de la óxido nítrico sintasa endotelial, la inducción de la interleucina-10 y la inhibición de citoquinas proinflamatorias como el factor de necrosis tumoral alfa y la interleucina-1 beta .

Comparación Con Compuestos Similares

El Compuesto 21 es único en su alta selectividad y potencia como agonista del receptor de angiotensina tipo 2. Los compuestos similares incluyen:

Compuesto 22: Otro agonista del receptor de angiotensina tipo 2 con propiedades neuroprotectoras similares pero menor selectividad.

Compuesto 23: Un agonista menos potente con efectos adicionales fuera del objetivo.

Compuesto 24: Un antagonista del receptor de angiotensina tipo 2, utilizado en estudios de la función del receptor y las vías de señalización

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Actividad Biológica

S3I-1757 is a small molecule designed as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) homodimerization. STAT3 plays a critical role in various cellular processes, including cell growth, survival, and differentiation, and is often hyperactivated in many cancers. The ability of this compound to disrupt STAT3 dimerization presents a promising therapeutic approach for targeting malignancies dependent on this signaling pathway.

This compound functions primarily by inhibiting the dimerization of STAT3, which is essential for its activation and subsequent transcriptional activity. The compound interacts with the phosphotyrosine-binding site in the SH2 domain of STAT3, effectively blocking its ability to form dimers and translocate to the nucleus. This inhibition leads to reduced phosphorylation of STAT3 at tyrosine 705 (Y705), decreased DNA binding, and diminished transcriptional activation of STAT3 target genes.

Key Findings on Mechanism

- Binding Affinity : this compound has been shown to bind to the SH2 domain with an IC50 value of approximately 7.39 ± 0.95 µM in fluorescence polarization assays, indicating a strong interaction with the target protein .

- Inhibition of Target Genes : Treatment with this compound results in downregulation of several STAT3 target genes, including Bcl-xL (BCL2L1), survivin (BIRC5), cyclin D1 (CCND1), and MMP9, which are crucial for cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of various human cancer cell lines that rely on STAT3 signaling.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|---|

| A549 (Lung) | 65% at 100 µM | 70% at 50 µM | 80% at 100 µM |

| MDA-MB-231 (Breast) | 75% at 100 µM | 60% at 50 µM | 85% at 100 µM |

| HCT116 (Colon) | 55% at 100 µM | 50% at 50 µM | 75% at 100 µM |

*Data derived from MTT and colony formation assays conducted over a period of 48 hours .

Case Studies

- Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant inhibition of cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against lung cancer .

- Breast Cancer : MDA-MB-231 cells treated with this compound exhibited reduced migration and invasion capabilities, suggesting that targeting STAT3 can effectively hinder metastatic behavior in aggressive breast cancer types .

Propiedades

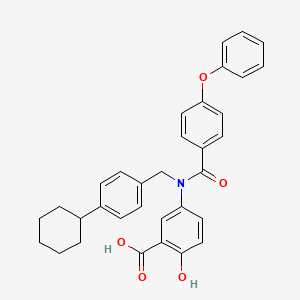

IUPAC Name |

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.